molecular formula C13H18O2S2 B8579212 5-(2-Butyl-[1,3]dithiolan-2-yl)-benzene-1,3-diol

5-(2-Butyl-[1,3]dithiolan-2-yl)-benzene-1,3-diol

Cat. No. B8579212
M. Wt: 270.4 g/mol
InChI Key: OKLFWDQDVNWBGW-UHFFFAOYSA-N
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Patent
US07169942B2

Procedure details

Boron tribromide (32.9 ml of 1M soln, 32.9 mmol) was added to a solution of Compound 9 (4.51 g, 3.23 mmol) in CH2Cl2 (546 ml) under argon at −78° C. The reaction temperature was then raised slowly to 0° C. over a period of 3 hrs. Stirring was continued at 0° C. for 12–14 hrs or until completion of reaction. Unreacted boron tribromide was destroyed by adding methanol, solvent removed and the residual oil diluted with diethyl ether. The organic phase was washed with saturated NaHCO3, water and brine, dried and concentrated. The residue was resolved over silica gel eluting with diethylether/hexanes (4:6) to yield 0.675 g (74.1%) of Compound 16 as a waxy solid. Rf=0.28 (hexane:ethyl acetate 8:2) 1H NMR δ 6.79 (d, J=2.5 Hz, 2H), 6.23 (t, J=2H, 1H), 5.30 (br s, 2H), 3.38–3.19 (m, 4H), 2.25 (t, J=9.75 Hz, 2H), 1.29–1.18 (m, 4H), 0.83 (t, J=7 Hz, 3H); 13C NMR δ 156.24, 148.45, 107.23, 101.50, 73.90, 45.50, 39.01, 29.96, 22.74, 13.86; MS: (ESI, Neg.) m/z 269 ([M−H]−).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Compound 9
Quantity
4.51 g
Type
reactant
Reaction Step One
Quantity
546 mL
Type
solvent
Reaction Step One
Yield
74.1%

Identifiers

REACTION_CXSMILES
B(Br)(Br)Br.[CH2:5]([C:9]1([C:14]2[CH:19]=[C:18]([O:20]C)[CH:17]=[C:16]([O:22]C)[CH:15]=2)[S:13][CH2:12][CH2:11][S:10]1)[CH2:6][CH2:7][CH3:8]>C(Cl)Cl>[CH2:5]([C:9]1([C:14]2[CH:15]=[C:16]([OH:22])[CH:17]=[C:18]([OH:20])[CH:19]=2)[S:10][CH2:11][CH2:12][S:13]1)[CH2:6][CH2:7][CH3:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br
Name
Compound 9
Quantity
4.51 g
Type
reactant
Smiles
C(CCC)C1(SCCS1)C1=CC(=CC(=C1)OC)OC
Name
Quantity
546 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was continued at 0° C. for 12–14 hrs or until completion of reaction
CUSTOM
Type
CUSTOM
Details
Unreacted boron tribromide was destroyed
ADDITION
Type
ADDITION
Details
by adding methanol, solvent
CUSTOM
Type
CUSTOM
Details
removed
ADDITION
Type
ADDITION
Details
the residual oil diluted with diethyl ether
WASH
Type
WASH
Details
The organic phase was washed with saturated NaHCO3, water and brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(CCC)C1(SCCS1)C=1C=C(C=C(C1)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.675 g
YIELD: PERCENTYIELD 74.1%
YIELD: CALCULATEDPERCENTYIELD 77.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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